molecular formula C9H16FN B2786274 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2137829-05-9

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2786274
CAS No.: 2137829-05-9
M. Wt: 157.232
InChI Key: LCOJMTGKRWZKLZ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.2.1]octane scaffold is known for its rigidity and stability, making it a valuable core structure in the design of biologically active molecules.

Mechanism of Action

Target of Action

The primary target of 3-(2-Fluoroethyl)-8-azabicyclo[32Compounds with the 2-azabicyclo[321]octane core have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The exact mode of action of 3-(2-Fluoroethyl)-8-azabicyclo[32It can be inferred from related compounds that it may interact with its targets, possibly neuronal nicotinic acetylcholine receptors, leading to changes in the transmission of signals in the nervous system .

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Fluoroethyl)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .

Result of Action

The molecular and cellular effects of 3-(2-Fluoroethyl)-8-azabicyclo[32Based on its potential interaction with neuronal nicotinic acetylcholine receptors, it may modulate neuronal activity and neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has been explored to reduce the ecological impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOJMTGKRWZKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137829-05-9
Record name 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane
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